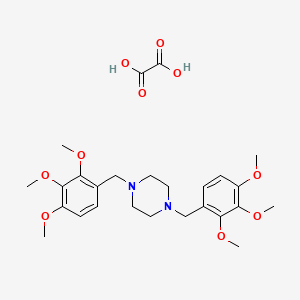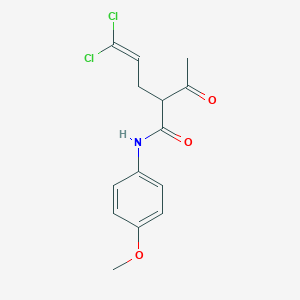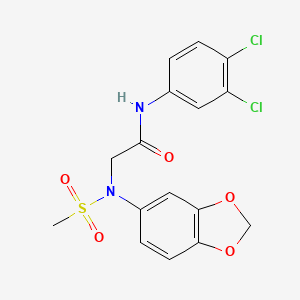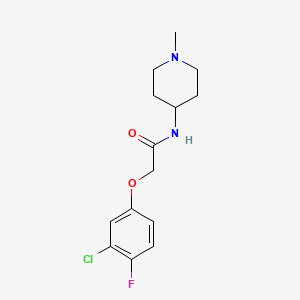
N-(1-adamantylacetyl)phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-adamantylacetyl)phenylalanine, also known as adapalene, is a synthetic retinoid-like compound that is used for the treatment of acne. It was first approved by the US Food and Drug Administration (FDA) in 1996 for the treatment of acne vulgaris. Adapalene is a third-generation retinoid and is structurally similar to vitamin A. It is a topical medication and is available in the form of a gel, cream, or lotion.
Mécanisme D'action
Adapalene binds to specific retinoic acid receptors in the skin, which leads to the normalization of the differentiation of follicular epithelial cells. This reduces the formation of microcomedones and prevents the development of acne lesions.
Biochemical and Physiological Effects:
Adapalene has been shown to have anti-inflammatory effects on the skin. It also increases the turnover of skin cells, which leads to a reduction in the formation of comedones. Adapalene has also been shown to increase collagen synthesis, which may have anti-aging effects on the skin.
Avantages Et Limitations Des Expériences En Laboratoire
Adapalene has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied for its efficacy in the treatment of acne. It is also readily available and relatively inexpensive. However, N-(1-adamantylacetyl)phenylalanine has some limitations for lab experiments. It is a topical medication and may not be suitable for certain types of experiments. It is also important to note that N-(1-adamantylacetyl)phenylalanine is a synthetic compound and may not accurately reflect the effects of natural compounds.
Orientations Futures
There are several future directions for research on N-(1-adamantylacetyl)phenylalanine. One area of interest is the use of N-(1-adamantylacetyl)phenylalanine for the treatment of other skin conditions, such as psoriasis and photoaging. Another area of interest is the development of new formulations of N-(1-adamantylacetyl)phenylalanine that may improve its efficacy and reduce its side effects. Additionally, there is interest in understanding the molecular mechanisms underlying the effects of N-(1-adamantylacetyl)phenylalanine on the skin.
Méthodes De Synthèse
The synthesis of N-(1-adamantylacetyl)phenylalanine involves the reaction of 1-adamantylmagnesium bromide with N-(2-bromoacetyl)phenylalanine methyl ester. The resulting product is then subjected to a series of reactions, including deprotection and cyclization, to yield N-(1-adamantylacetyl)phenylalanine.
Applications De Recherche Scientifique
Adapalene has been extensively studied for its efficacy in the treatment of acne. It has been shown to be effective in reducing the number of acne lesions and improving the overall appearance of the skin. Adapalene works by normalizing the differentiation of follicular epithelial cells, which reduces the formation of microcomedones, the precursor to acne lesions.
Propriétés
IUPAC Name |
2-[[2-(1-adamantyl)acetyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c23-19(22-18(20(24)25)9-14-4-2-1-3-5-14)13-21-10-15-6-16(11-21)8-17(7-15)12-21/h1-5,15-18H,6-13H2,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZGOFICHUPWBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NC(CC4=CC=CC=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-adamantylacetyl)phenylalanine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(butoxymethyl)-2-nitro-5,6-dihydro[1,3]oxazolo[3,2-b][1,2,4]triazole](/img/structure/B4974628.png)
![N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B4974631.png)
![1-(hydroxymethyl)-17-(4-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4974643.png)

![4-allyl-1-[4-(4-fluorophenoxy)butoxy]-2-methoxybenzene](/img/structure/B4974658.png)
![N-{2-[(4-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B4974668.png)

![2-chloro-N-{1-[1-(3-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4974677.png)



![N-(3-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2-chlorobenzamide](/img/structure/B4974708.png)
![1-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B4974710.png)
![N-{2-[(diphenylmethyl)amino]-1-methyl-1-phenylethyl}benzenesulfonamide](/img/structure/B4974715.png)